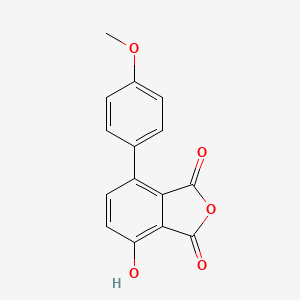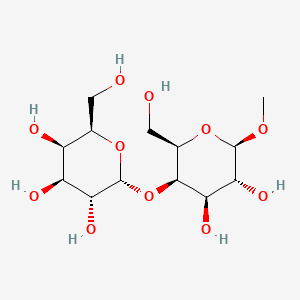![molecular formula C13H11NO3S B14425003 6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one CAS No. 87273-73-2](/img/structure/B14425003.png)
6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one is a heterocyclic compound that contains an oxazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions . The structure of the synthesized compound is confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry .
Industrial Production Methods
Multicomponent reactions, which involve the formation of multiple bonds in a single operation, are promising for industrial applications due to their efficiency, reduced waste, and high atom economy .
化学反応の分析
Types of Reactions
6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one has several scientific research applications:
作用機序
The mechanism of action of 6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The oxazinone ring and sulfanyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring.
Oxazoles: Oxazoles are similar to thiazoles but contain an oxygen atom instead of sulfur.
Uniqueness
6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one is unique due to its specific combination of an oxazinone ring and a sulfanyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
87273-73-2 |
|---|---|
分子式 |
C13H11NO3S |
分子量 |
261.30 g/mol |
IUPAC名 |
6-methyl-2-phenacylsulfanyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C13H11NO3S/c1-9-7-12(16)14-13(17-9)18-8-11(15)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChIキー |
QRYIICRBIWOUKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N=C(O1)SCC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)

![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)

![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)






